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Compound of Interest

Compound Name: 2-(Trifluoromethoxy)benzaldehyde

Cat. No.: B1351065 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-
(trifluoromethoxy)benzaldehyde (CAS No. 94651-33-9). Due to the limited availability of

public experimental spectra, this document presents predicted spectroscopic data alongside

detailed, generalized experimental protocols for Nuclear Magnetic Resonance (NMR), Infrared

(IR) spectroscopy, and Mass Spectrometry (MS). This information is intended to serve as a

valuable resource for the characterization and utilization of this compound in research and

development.

Compound Information
Parameter Value

Chemical Name 2-(Trifluoromethoxy)benzaldehyde

CAS Number 94651-33-9

Molecular Formula C₈H₅F₃O₂

Molecular Weight 190.12 g/mol

Structure O=Cc1ccccc1OC(F)(F)F
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Predicted Spectroscopic Data
The following tables summarize the predicted NMR, IR, and MS data for 2-
(trifluoromethoxy)benzaldehyde. This data is computationally generated and should be used

as a reference for experimental verification.

Table 1: Predicted ¹H NMR Data
Solvent: CDCl₃, Frequency: 400 MHz

Chemical Shift (δ) ppm Multiplicity Assignment

~10.3 s Aldehyde H

~7.9 d Aromatic H

~7.6 t Aromatic H

~7.4 d Aromatic H

~7.3 t Aromatic H

Table 2: Predicted ¹³C NMR Data
Solvent: CDCl₃, Frequency: 100 MHz

Chemical Shift (δ) ppm Assignment

~189 C=O (Aldehyde)

~152 Aromatic C-O

~135 Aromatic C-H

~130 Aromatic C-H

~128 Aromatic C-CHO

~122 Aromatic C-H

~121 (q) -OCF₃

~120 Aromatic C-H
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Table 3: Predicted IR Absorption Bands
Wavenumber (cm⁻¹) Intensity Assignment

~3080 Weak Aromatic C-H Stretch

~2850, ~2750 Weak
Aldehyde C-H Stretch (Fermi

doublet)

~1710 Strong C=O Stretch (Aldehyde)

~1600, ~1480 Medium Aromatic C=C Stretch

~1250 Strong C-O Stretch (Ar-O)

~1210 Very Strong C-F Stretch (-OCF₃)

~750 Strong
Aromatic C-H Bend (ortho-

disubstituted)

Table 4: Predicted Mass Spectrometry Fragmentation
(Electron Ionization)

m/z Relative Abundance Assignment

190 High [M]⁺ (Molecular Ion)

189 Moderate [M-H]⁺

161 Moderate [M-CHO]⁺

133 Low [M-CHO-CO]⁺

113 Low [C₆H₄F]⁺

85 High [OCF₃]⁺

77 Moderate [C₆H₅]⁺

Experimental Protocols
The following are detailed methodologies for acquiring the spectroscopic data presented

above. These protocols are generalized for aromatic aldehydes and should be adapted as
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necessary for specific instrumentation and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Methodology:

Sample Preparation:

Weigh approximately 10-20 mg of 2-(trifluoromethoxy)benzaldehyde.

Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃).

Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

Transfer the solution to a clean, dry 5 mm NMR tube.

Instrument Parameters (¹H NMR):

Spectrometer Frequency: 400 MHz

Pulse Sequence: Standard single-pulse

Number of Scans: 16

Relaxation Delay: 1.0 s

Spectral Width: -2 to 12 ppm

Instrument Parameters (¹³C NMR):

Spectrometer Frequency: 100 MHz

Pulse Sequence: Proton-decoupled single-pulse

Number of Scans: 1024

Relaxation Delay: 2.0 s
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Spectral Width: -10 to 220 ppm

Data Processing:

Apply Fourier transformation to the acquired Free Induction Decay (FID).

Phase correct the resulting spectrum.

Calibrate the chemical shift scale to the TMS signal.

Integrate the peaks in the ¹H spectrum.

Attenuated Total Reflectance (ATR) FT-IR Spectroscopy
Objective: To identify the functional groups present in the molecule.

Methodology:

Sample Preparation:

Ensure the ATR crystal (e.g., diamond) is clean by wiping it with a suitable solvent (e.g.,

isopropanol) and allowing it to dry completely.

Background Measurement:

Acquire a background spectrum of the clean, empty ATR crystal. This will be subtracted

from the sample spectrum to remove contributions from the atmosphere (e.g., CO₂, H₂O).

Sample Measurement:

Place a small drop of liquid 2-(trifluoromethoxy)benzaldehyde directly onto the ATR

crystal, ensuring complete coverage of the crystal surface.

Acquire the sample spectrum.

Instrument Parameters:

Spectral Range: 4000 - 400 cm⁻¹
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Resolution: 4 cm⁻¹

Number of Scans: 32

Data Processing:

The instrument software will automatically perform the background subtraction.

Identify and label the major absorption peaks in the resulting spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

Sample Preparation:

Prepare a dilute solution of 2-(trifluoromethoxy)benzaldehyde (e.g., 1 mg/mL) in a

volatile organic solvent such as dichloromethane or ethyl acetate.

GC Parameters:

Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film

thickness) is suitable.

Injection Volume: 1 µL (split or splitless injection depending on concentration).

Inlet Temperature: 250 °C.

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

Oven Temperature Program:

Initial temperature: 50 °C, hold for 2 minutes.

Ramp: Increase to 250 °C at a rate of 10 °C/min.

Final hold: Hold at 250 °C for 5 minutes.
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MS Parameters (Electron Ionization - EI):

Ionization Energy: 70 eV.

Source Temperature: 230 °C.

Quadrupole Temperature: 150 °C.

Mass Range: m/z 40-400.

Scan Speed: Normal.

Data Analysis:

Identify the peak corresponding to 2-(trifluoromethoxy)benzaldehyde in the total ion

chromatogram (TIC).

Analyze the mass spectrum associated with this peak to identify the molecular ion and

major fragment ions.

Visualization of Analytical Workflow
The following diagram illustrates the logical workflow for the spectroscopic analysis of 2-
(trifluoromethoxy)benzaldehyde.
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Caption: Workflow for Spectroscopic Analysis of 2-(Trifluoromethoxy)benzaldehyde.

To cite this document: BenchChem. [Spectroscopic Profile of 2-
(Trifluoromethoxy)benzaldehyde: A Technical Guide]. BenchChem, [2025]. [Online PDF].
Available at: [https://www.benchchem.com/product/b1351065#spectroscopic-data-for-2-
trifluoromethoxy-benzaldehyde-nmr-ir-ms]

Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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